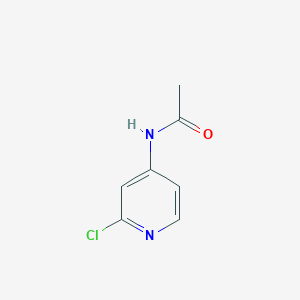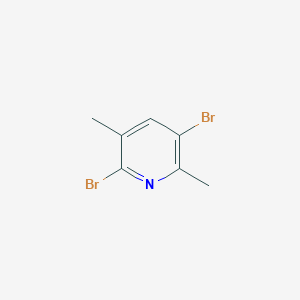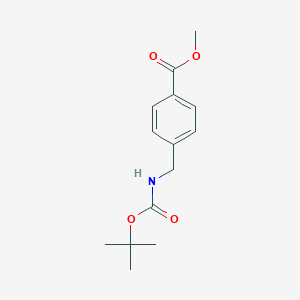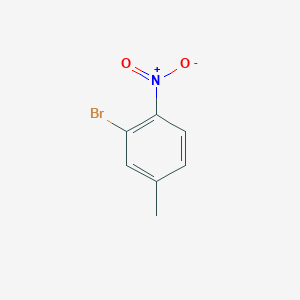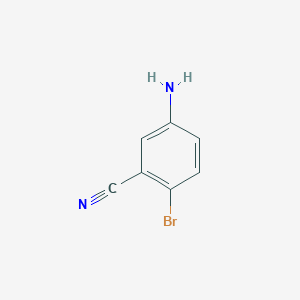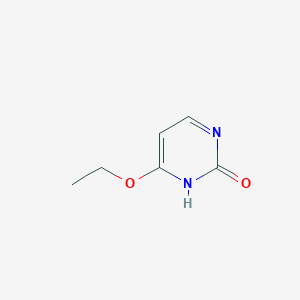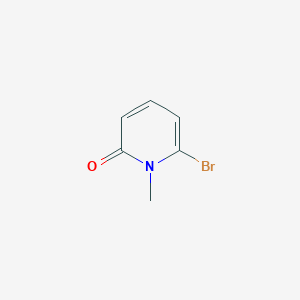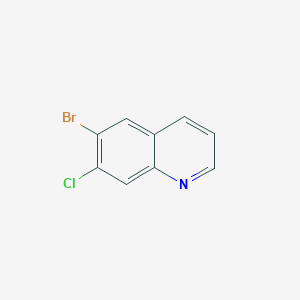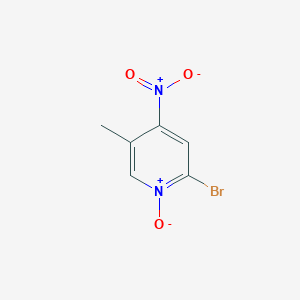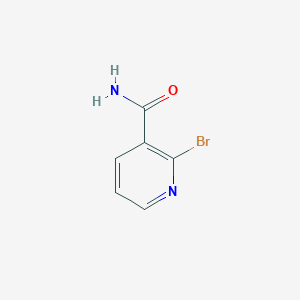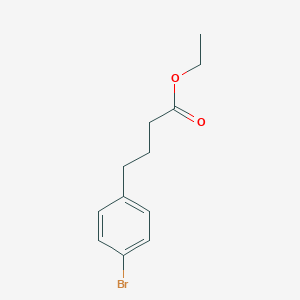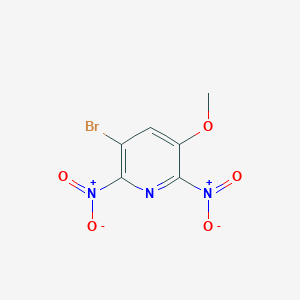![molecular formula C16H16N2OS B189660 Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- CAS No. 111752-78-4](/img/structure/B189660.png)
Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- is an organic compound that has been widely studied for its potential applications in scientific research. This compound is a thioamide derivative of benzamide and has been found to possess a range of interesting properties that make it useful in various fields of study. In
Aplicaciones Científicas De Investigación
Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- has been studied for its potential applications in various fields of scientific research. One of its main applications is in the field of medicinal chemistry, where it has been found to possess anti-inflammatory and analgesic properties. It has also been studied for its potential use as a precursor for the synthesis of other thioamide derivatives.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- is not fully understood. However, it has been suggested that it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibition of COX-2 has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and analgesic properties, as well as antioxidant activity. It has also been found to inhibit the growth of certain cancer cells. In vivo studies have shown that it can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- for lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and pain-related conditions. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Another area of interest is its potential use as a precursor for the synthesis of other thioamide derivatives with interesting properties. Finally, more research is needed to explore the potential applications of this compound in other fields of scientific research, such as materials science and catalysis.
In conclusion, Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- is an organic compound that has been studied for its potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to explore its applications in other fields of study.
Métodos De Síntesis
The synthesis of Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- involves the reaction of benzamide with 1-phenylethylamine and carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then purified through recrystallization to obtain a white crystalline solid. This synthesis method has been reported to yield high purity and high yield of the final product.
Propiedades
Número CAS |
111752-78-4 |
|---|---|
Nombre del producto |
Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- |
Fórmula molecular |
C16H16N2OS |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
N-(1-phenylethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C16H16N2OS/c1-12(13-8-4-2-5-9-13)17-16(20)18-15(19)14-10-6-3-7-11-14/h2-12H,1H3,(H2,17,18,19,20) |
Clave InChI |
LFNTYAFRRGFAEV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Solubilidad |
6.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



